![molecular formula C12H15N3O7S B2551070 2-[4-(Morpholin-4-yl)-3-nitrobenzenesulfonamido]acetic acid CAS No. 742119-98-8](/img/structure/B2551070.png)
2-[4-(Morpholin-4-yl)-3-nitrobenzenesulfonamido]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(Morpholin-4-yl)-3-nitrobenzenesulfonamido]acetic acid is a useful research compound. Its molecular formula is C12H15N3O7S and its molecular weight is 345.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Electrochemical Studies
Studies have shown that compounds like 2-nitrobenzenesulfenamides derived from secondary cyclic amines, including morpholine, undergo anodic oxidation. This process involves electron transfer followed by a chemical reaction, indicative of potential applications in electrochemistry and material sciences (Sayo, Yamada, & Michida, 1983).
Synthesis of Bioactive Compounds
Research on the synthesis of bis(2,4-diarylimidazol-5-yl) diselenides involves the reaction of morpholine, leading to derivatives with potential applications in medicinal chemistry (Atanassov, Zhou, Linden, & Heimgartner, 2002). Additionally, studies on N-(2-Acetyl-4-bromophenyl)-4-methylbenzenesulfonamide derivatives evaluate their anticholinesterase and antioxidant activities, suggesting their utility in pharmaceutical research (Mphahlele, Gildenhuys, & Zamisa, 2021).
Catalysis and Transition State Studies
Investigations into the aminolysis of 4-nitrophenyl 3,5-dinitrobenzoate with cyclic secondary amines, including morpholine, provide insights into catalytic processes and transition state formations in organic reactions (Um, Kim, Bae, Dust, & Buncel, 2015).
Antidiabetic Activity
The nitrobenzenesulfochlorination of β-aminopropioamidoximes, involving morpholine, results in compounds with promising antidiabetic activity. This showcases its potential in the development of new therapeutic agents for diabetes (Kayukova, Vologzhanina, Dorovatovskii, Baitursynova, Yergaliyeva, Kurmangaliyeva, Shulgau, Adekenov, Shaimerdenova, & Akatan, 2022).
Antimicrobial Activity
Sulfonamides and carbamates derived from 3-fluoro-4-morpholinoaniline have shown good antimicrobial potency against various bacterial and fungal strains, underlining their relevance in antimicrobial research (Janakiramudu, Rao, Srikanth, Madhusudhana, Murthy, Devamma, Chalapathi, & Raju, 2017).
Cancer Research
Compounds with the sulfonamide fragment, such as N-(2-amino-5-benzoylphenyl)-4-nitrobenzene sulfonamide, demonstrate anti-cancer activity by inducing pro-apoptotic effects in cancer cells. This suggests potential applications in oncology (Cumaoğlu, Dayan, Agkaya, Ozkul, & Ozpozan, 2015).
Intermediates in Drug Synthesis
The synthesis of 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one is an essential step in producing biologically active compounds, including anticancer drugs. This highlights its role as an important intermediate in drug development (Wang, Wang, Xu, Wu, Tang, & Zheng, 2016).
Mechanism of Action
Target of action
Morpholine derivatives have been found in many important synthetic drug molecules which bind with high affinity to multiple receptors .
Biochemical pathways
Compounds containing the morpholine motif have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Properties
IUPAC Name |
2-[(4-morpholin-4-yl-3-nitrophenyl)sulfonylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O7S/c16-12(17)8-13-23(20,21)9-1-2-10(11(7-9)15(18)19)14-3-5-22-6-4-14/h1-2,7,13H,3-6,8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUUHIZOJKWVOKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)S(=O)(=O)NCC(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
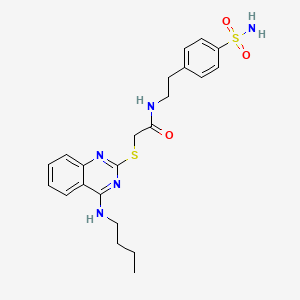
![N-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2550988.png)

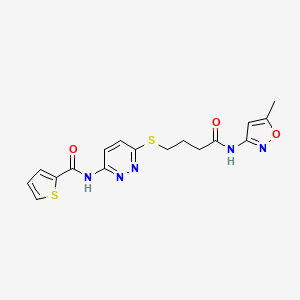
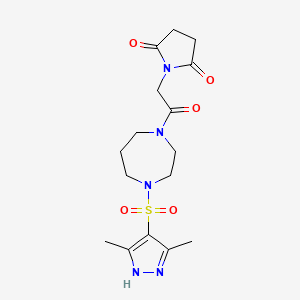
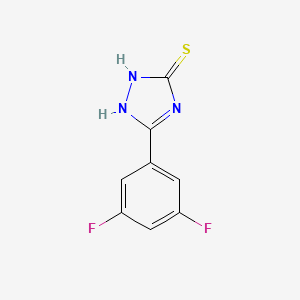
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-ethyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]acetamide](/img/structure/B2550995.png)
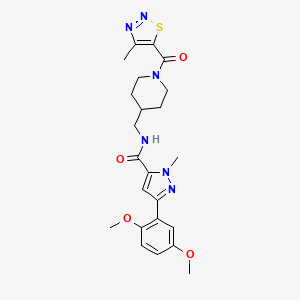
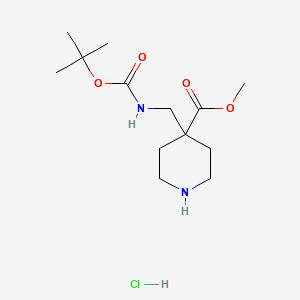
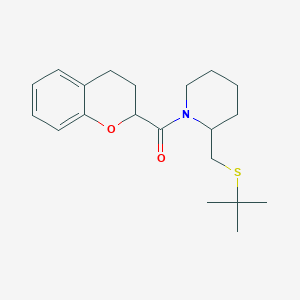
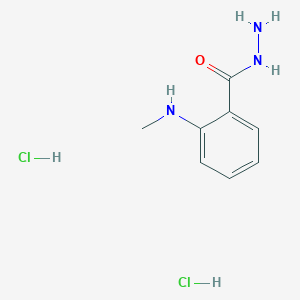
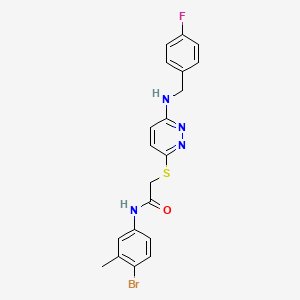

![N-[5-acetyl-6-[(E)-2-[(3-methoxyphenyl)methylamino]ethenyl]-2-oxopyran-3-yl]benzamide](/img/structure/B2551009.png)
